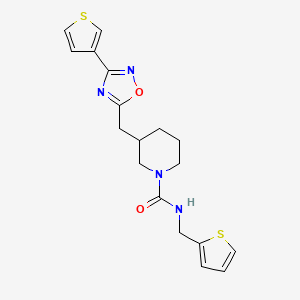
N-(thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a complex heterocyclic compound that incorporates thiophene and oxadiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is C18H20N4O2S2 with a molecular weight of 388.5 g/mol. The structure includes:
- A piperidine ring,
- A thiophene ring,
- An oxadiazole ring.
Anticancer Activity
Compounds containing oxadiazole derivatives have shown significant anticancer properties. For instance, a study highlighted that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values for some derivatives were reported to be around 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
Antimicrobial Activity
The compound has demonstrated antibacterial properties against various strains. For example, derivatives of 1,2,4-oxadiazoles have shown activity against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting strong inhibition against urease .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has shown inhibitory effects on several enzymes including:
- Acetylcholinesterase : Important for neurotransmission.
- Carbonic Anhydrase : Involved in maintaining acid-base balance.
Studies indicate that certain derivatives lead to significant inhibition with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substitution Patterns : Variations in substituents on the thiophene and oxadiazole rings can enhance or reduce bioactivity.
- Ring Modifications : Alterations in the piperidine structure can lead to changes in potency and selectivity against specific biological targets .
Case Studies
Several studies have focused on synthesizing similar compounds to evaluate their biological activities:
- Synthesis and Evaluation : A study synthesized various 1,2,4-oxadiazole derivatives and tested them against different cancer cell lines, revealing promising anticancer activity .
- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins, providing insights into their mechanism of action .
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-18(19-10-15-4-2-7-26-15)22-6-1-3-13(11-22)9-16-20-17(21-24-16)14-5-8-25-12-14/h2,4-5,7-8,12-13H,1,3,6,9-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSISMXZZFTIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













